Cy7 bis-acid

Description

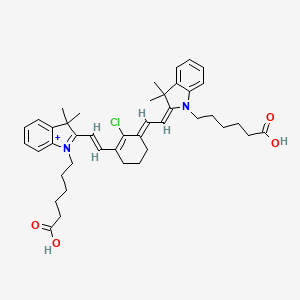

Cy7 bis-acid is a near-infrared (NIR) fluorescent cyanine dye derivative featuring two carboxylic acid (-COOH) functional groups. These groups enable covalent conjugation to biomolecules (e.g., proteins, peptides, polysaccharides) via carbodiimide-mediated coupling reactions, making it a versatile tool in bioimaging, drug delivery, and bioconjugation . Cyanine dyes like this compound are characterized by their polymethine chains, which dictate their optical properties. Cy7 derivatives typically exhibit absorption/emission maxima in the NIR range (~750–800 nm), allowing deep-tissue imaging with minimal autofluorescence .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C42H52ClN2O4+ |

|---|---|

Molecular Weight |

684.3 g/mol |

IUPAC Name |

6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid |

InChI |

InChI=1S/C42H51ClN2O4/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49)/p+1 |

InChI Key |

MUEMGQSGNZKFJI-UHFFFAOYSA-O |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)Cl)CCCCCC(=O)O)C |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Modular Synthetic Approach and Precursor Preparation

The synthesis of this compound typically begins with the preparation of carboxy-indolium precursors, which are crucial intermediates. A modular approach is often employed to attach delicate functional groups in the final step to avoid decomposition under harsh conditions. For example, starting from commercially available indolenine derivatives, the carboxy-indolium precursor is synthesized via controlled reactions in solvents such as acetonitrile, which has been shown to provide the highest yield and minimal side product formation compared to toluene or solvent-free conditions. The precursor is purified by aqueous extraction and washing with organic solvents of increasing polarity, followed by lyophilization to achieve sufficient purity for subsequent steps.

Activation and Coupling of Carboxylic Acid Groups

A critical step in this compound synthesis is the conversion of carboxylic acid groups into amides or esters using activating agents. Various coupling reagents and bases have been tested to optimize yield and minimize side reactions, such as cleavage of sensitive side chains on the indole ring. The following table summarizes the efficiency and side reactions encountered with different reagent combinations:

| Entry | Reagents | Base | Conditions | Result |

|---|---|---|---|---|

| 1 | DCC (1.0 eq.) | DMAP (3 mol%) | 0 °C to RT, 2 h | Cleavage of carboxy group |

| 2 | DCC (1.0 eq.) + NHS (1.0 eq.) | None | RT, 17 h | Incomplete conversion to NHS ester |

| 5 | EDC·HCl (1.0 eq.) + HOBt (1.0 eq.) | DIPEA (1.1 eq.) | RT, 5 h | Efficient conversion, trace cleavage |

| 7 | EDC·HCl (1.0 eq.) + HOBt (1.1 eq.) | TEA (1.0 eq.) | RT, 16 h | Efficient for indolium derivatives, some cleavage for asymmetric dye |

The best results were achieved using EDC·HCl with HOBt and DIPEA or triethylamine in dichloromethane (DCM), balancing efficient coupling with minimal side product formation. Stronger activating agents like HATU, HBTU, or TSTU often led to cleavage of the carboxy group, making them less suitable for this compound synthesis.

Hemicyanine Intermediate Synthesis

The synthesis of hemicyanine intermediates, essential for constructing this compound, involves condensation reactions under acidic conditions. For example, malondialdehyde bis(dimethyl acetal) is condensed with aniline derivatives to form malonaldehyde dianilide, which is then reacted further with indolenine derivatives. This reaction requires elevated temperatures (around 110 °C) in a mixture of acetic acid and acetic anhydride to generate a good leaving group via acetylation of the imine. Due to the instability of hemicyanine intermediates, they are often used directly in the next synthesis step without further purification.

Final Assembly and Purification

The final step involves nucleophilic substitution reactions, such as the activation of carboxy-indolium derivatives with sodium acetate in methanol, followed by coupling with the hemicyanine intermediate. Reaction progress is monitored by HPLC-MS to ensure complete conversion and minimal side products. Purification challenges arise due to the dye’s high polarity and tendency to irreversibly adsorb on silica gel. Therefore, reversed-phase chromatography (C-18) or preparative HPLC is preferred for purification, despite higher costs and scale limitations. The final this compound product is typically obtained in yields around 80% with purities exceeding 85% as determined by HPLC analysis.

Summary of Key Experimental Findings

| Step | Conditions/Notes | Yield/Purity | Comments |

|---|---|---|---|

| Carboxy-indolium precursor synthesis | Acetonitrile solvent, aqueous washing, lyophilization | High yield, high purity | Minimal side products |

| Coupling with activating agents | EDC·HCl + HOBt + DIPEA in DCM, RT, 5 h | Efficient conversion | Trace cleavage with strong activators |

| Hemicyanine intermediate formation | Condensation at 110 °C with acetic acid/anhydride | High yield | Used without purification due to instability |

| Final coupling and purification | Sodium acetate activation, HPLC-MS monitoring | ~81% yield, 88% purity | Purification via reversed-phase chromatography |

Additional Considerations

- The choice of solvent and base is critical to prevent decomposition of the dye and side chain cleavage.

- Reaction monitoring by HPLC-MS is essential to optimize conversion and identify side products early.

- Scale-up requires careful optimization to avoid increased side product formation and purification difficulties.

- The modular approach allows sensitive functional groups to be introduced in the final steps, preserving dye integrity.

Chemical Reactions Analysis

Types of Reactions

Cy7 bis-acid undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to changes in its photophysical properties.

Reduction: Reduction reactions can modify the electronic structure of the dye, affecting its fluorescence.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include modified Cy7 derivatives with altered photophysical properties. These derivatives can be tailored for specific applications, such as targeted imaging or therapeutic delivery .

Scientific Research Applications

Fluorescent Labeling

Cy7 bis-acid is extensively used for labeling biomolecules, including proteins and antibodies. Its strong near-infrared fluorescence allows for effective detection in various assays. The compound's ability to penetrate biological tissues with minimal background interference enhances its utility in fluorescence-based techniques.

Key Features:

- Near-Infrared Emission: Facilitates deeper tissue penetration.

- High Stability: Forms stable conjugates with biomolecules.

- Enhanced Solubility: The bis-acid functional group improves solubility compared to other cyanine dyes.

Recent studies have highlighted the role of this compound in cancer theranostics, combining imaging and therapeutic applications. Its multifunctional properties allow it to be integrated into nanoparticle systems for targeted therapy and imaging.

Applications Include:

- Photothermal Therapy (PTT): this compound can be used in PTT to selectively heat and destroy cancer cells upon near-infrared light exposure.

- Photodynamic Therapy (PDT): It can generate reactive oxygen species upon light activation, contributing to cancer cell apoptosis.

Case Study:

A study demonstrated that nanoparticles conjugated with this compound effectively localized at tumor sites and improved imaging contrast while facilitating targeted therapy, thus enhancing treatment efficacy in colorectal cancer models .

Diagnostic Applications

This compound is also utilized in diagnostic assays due to its fluorescent properties. It can be employed in:

- Immunoassays: For detecting specific biomarkers associated with diseases.

- Flow Cytometry: To analyze cell populations based on their fluorescent labeling.

Future Perspectives

The ongoing research into this compound's applications suggests promising avenues for enhancing drug delivery systems and developing novel imaging techniques. Its integration with nanotechnology may lead to breakthroughs in personalized medicine and targeted therapies.

Mechanism of Action

The mechanism of action of Cy7 bis-acid involves its ability to absorb and emit near-infrared light. The dye’s molecular structure allows it to penetrate tissues and bind to specific targets, such as cancer cells. Upon excitation with near-infrared light, the dye emits fluorescence, which can be detected and used for imaging. In photodynamic therapy, the dye generates reactive oxygen species upon light activation, leading to cell death .

Comparison with Similar Compounds

Key Properties :

- Molecular Structure : Heptamethine cyanine core with two terminal carboxylic acid groups.

- Solubility : Moderate solubility in aqueous solutions, enhanced by PEGylation or sulfonation in related derivatives .

- Applications : Used in polymeric micelles for drug delivery, in vivo biodistribution studies, and bioconjugation with polysaccharides or proteins .

Structural Analogs

Cy5 Bis-Acid

- Structure : Pentamethine cyanine core with two -COOH groups.

- Optical Properties : Shorter polymethine chain results in lower wavelength emission (~670 nm) compared to Cy7 bis-acid .

- Applications : Less suited for deep-tissue imaging but widely used in vitro assays due to brighter visible-range fluorescence .

Sulfo-Cy7 Bis-SE (Sulfo-Cyanine7 Bis-Succinimidyl Ester)

- Structure : Similar heptamethine core but with sulfonate (-SO₃) groups instead of -COOH, enhancing water solubility.

- Advantages : Superior aqueous stability and reduced aggregation, critical for in vivo imaging .

- Limitations : Requires sulfonation during synthesis, increasing production complexity compared to this compound .

Cy7 Me COOH-AL (Carboxylated Cy7 Methyl Ester)

- Structure : Cy7 derivative with a single carboxyl group and methyl ester modification.

- Optical Performance : Emission at 800 nm, offering superior tissue penetration for bioluminescence resonance energy transfer (BRET) applications .

- Utility : Used in phantom experiments to validate NIR signal penetration depth, outperforming traditional substrates like D-luciferin .

Functional Analogs

Bis-PEG20-Acid

- Structure : PEG polymer (20 ethylene glycol units) with terminal -COOH groups.

- Role: Non-fluorescent linker for improving solubility and biocompatibility of conjugated molecules.

- Comparison: While lacking fluorescence, its high water solubility and low immunogenicity make it complementary to this compound in drug delivery systems .

Cy7-Labeled Polysaccharides (e.g., CY7-Heparin, CY7-Chitosan)

- Applications : Used for tracking polysaccharide biodistribution. This compound’s carboxyl groups enable stable conjugation, whereas sulfonated derivatives (e.g., Sulfo-Cy7) offer faster clearance from the liver .

- Biodistribution Data :

Performance Metrics

Table 1: Comparative Properties of this compound and Analogs

In Vivo Imaging Advantages

This compound’s NIR emission (~800 nm) enables deep-tissue imaging with a signal-to-noise ratio 3× higher than Cy5-based probes in murine models . However, its moderate solubility often necessitates formulation with PEG or surfactants to prevent aggregation .

Limitations and Mitigation Strategies

- Liver/Kidney Accumulation : this compound conjugates show high liver uptake due to hydrophobic interactions. This is mitigated in sulfonated derivatives (e.g., Sulfo-Cy7 bis-SE), which exhibit faster renal clearance .

- Chemical Stability : this compound is susceptible to photobleaching. Coating with antioxidants (e.g., ascorbic acid) or encapsulation in micelles improves stability .

Q & A

Q. Table 1: Key Characterization Parameters

| Parameter | Method | Typical Results |

|---|---|---|

| Molecular Weight | HRMS | ~1,000–1,200 g/mol |

| Purity | HPLC (C18 column) | ≥95% |

| Solubility (PBS) | UV-Vis absorbance at 750–800 nm | >1 mM |

Basic: What are the key considerations for ensuring the stability of this compound in aqueous solutions during experimental procedures?

Answer:

- pH control : Maintain solutions between pH 6.5–7.5 to prevent protonation/deprotonation of carboxyl groups, which affects solubility .

- Temperature : Store aliquots at –20°C in anhydrous DMSO or lyophilized form to avoid hydrolysis; avoid repeated freeze-thaw cycles .

- Light exposure : Shield from ambient light using amber vials to prevent photobleaching .

- Validation : Perform time-course fluorescence intensity measurements (e.g., at 24/48/72 hours) to confirm stability under experimental conditions .

Advanced: How can researchers address discrepancies in fluorescence quantum yield measurements of this compound across different experimental setups?

Answer:

Discrepancies often arise from variations in solvent polarity, temperature, or detector calibration. To mitigate:

- Standardize conditions : Use identical buffer systems (e.g., PBS) and temperatures (e.g., 25°C) across studies .

- Reference calibration : Normalize fluorescence intensity against a known standard (e.g., Cyanine-5) under the same instrumental settings .

- Environmental controls : Document dissolved oxygen levels, as triplet-state quenching can alter quantum yields .

Q. Methodological Framework :

Prepare triplicate samples in standardized buffer.

Acquire absorbance/emission spectra using a calibrated spectrophotometer.

Calculate quantum yield via comparative method (e.g., using fluorescein as a reference) .

Advanced: What methodological approaches are recommended for optimizing this compound conjugation efficiency to biomolecules with varying isoelectric points (pI)?

Answer:

- pH optimization : Adjust reaction pH to match the pI of the target biomolecule (e.g., pH 8.5 for antibodies, pH 6.0 for acidic proteins) to enhance electrostatic interactions .

- Molar ratio titration : Test 1:1 to 1:10 (dye:biomolecule) ratios to balance labeling efficiency and aggregation .

- Purification : Use size-exclusion chromatography or dialysis to remove unreacted dye, validated by UV-Vis absorbance ratios (A750/A280) .

Q. Table 2: Conjugation Optimization Checklist

| Variable | Adjustment Range | Outcome Metric |

|---|---|---|

| Reaction pH | 6.0–9.0 | Zeta potential of conjugate |

| Incubation Time | 30–120 minutes | Fluorescence per µg protein |

Advanced: How should researchers design controlled experiments to distinguish between specific and non-specific binding of this compound-labeled probes in live-cell imaging studies?

Answer:

- Negative controls : Use excess unlabeled ligand to compete for binding sites; reduced fluorescence confirms specificity .

- Blocking agents : Pre-treat cells with serum proteins (e.g., BSA) to saturate non-specific sites .

- Dual-channel imaging : Compare Cy7 signal with a co-stained marker (e.g., Hoechst for nuclei) to localize binding .

Q. Experimental Workflow :

Label cells with this compound probe (1 µM, 30 min).

Co-incubate with 10x excess unlabeled ligand (competition).

Quantify fluorescence intensity via confocal microscopy; ≥50% reduction in signal indicates specificity .

Advanced: What analytical frameworks are appropriate for reconciling contradictory in vivo biodistribution data obtained from this compound conjugates in different animal models?

Answer:

- Model-specific variables : Account for metabolic differences (e.g., murine vs. porcine liver uptake) using species-matched pharmacokinetic models .

- Multi-modal imaging : Correlate fluorescence with PET/MRI to validate biodistribution patterns .

- Data normalization : Express organ accumulation as % injected dose per gram (%ID/g) to enable cross-study comparisons .

Q. Table 3: Common Biodistribution Variables

| Variable | Impact on Data | Mitigation Strategy |

|---|---|---|

| Animal weight | Affects dose scaling | Normalize to body weight |

| Blood clearance rate | Alters organ uptake kinetics | Sample at standardized timepoints |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.